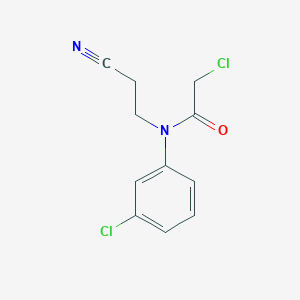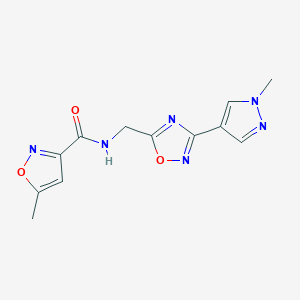
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the acetamide moiety, along with a cyanoethyl and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with acrylonitrile to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of 2-chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride, usually in anhydrous ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Reduction Reactions: Formation of primary amines.
Oxidation Reactions: Formation of carboxylic acids.
Applications De Recherche Scientifique
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(3-chlorophenyl)acetamide: Lacks the cyanoethyl group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide: Lacks the chloro group on the acetamide moiety, potentially altering its chemical properties.
2-chloro-N-(2-cyanoethyl)acetamide: Lacks the chlorophenyl group, which may influence its overall stability and reactivity.
Uniqueness
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide is unique due to the presence of both chloro and cyanoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-N-(2-cyanoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-11(16)15(6-2-5-14)10-4-1-3-9(13)7-10/h1,3-4,7H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLCWIMQANPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)
![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)
![1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2537969.png)
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2537973.png)

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)
![4-[(5-Methylfuran-2-yl)methyl]thiomorpholine](/img/structure/B2537977.png)
![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)
![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)
![2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid](/img/structure/B2537985.png)
